N,N'-Dinitrosopiperazine

Carcinogenicity Toxicology Risk Assessment

N,N'-Dinitrosopiperazine (DNP) is the definitive reference standard for nasopharyngeal carcinoma (NPC) metastasis research. Its unique organotropism for nasopharyngeal epithelium and LYRIC phosphorylation at Ser568 are not generalizable to NDMA, NPZ, or NPYR—substituting DNP with another nitrosamine fundamentally alters experimental outcomes in carcinogenesis, metastasis, and genotoxicity studies. For ANDA/NDA nitrosamine impurity method validation, DNP's dual N-nitroso groups enable direct nitrosation quantification unmatched by mono-nitrosamine analogs. Urinary metabolite NHEG (20.2% of dose) provides a specific biomarker differentiating DNP exposure from other piperazine-derived nitrosamines. Ensure data comparability—source high-purity DNP today.

Molecular Formula C4H8N4O2
Molecular Weight 144.13 g/mol
CAS No. 140-79-4
Cat. No. B030178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dinitrosopiperazine
CAS140-79-4
Synonyms1,4-dinitrosopiperazine
N,N'-dinitrosopiperazine
N,N'-dinitrosopiperazine, 14C-labeled
Molecular FormulaC4H8N4O2
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1CN(CCN1N=O)N=O
InChIInChI=1S/C4H8N4O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H2
InChIKeyWNSYEWGYAFFSSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLIGHTLY SOL IN WATER, ACETONE;  VERY SOL IN HOT ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Dinitrosopiperazine (CAS 140-79-4) in Cancer Research: Procurement-Focused Compound Overview


N,N'-Dinitrosopiperazine (DNP, CAS 140-79-4) is a cyclic N-nitrosamine with the molecular formula C₄H₈N₄O₂. It is recognized as a potent carcinogen with pronounced organotropism for nasopharyngeal epithelium . This compound serves as a critical research tool in elucidating the molecular mechanisms of chemical carcinogenesis, specifically nasopharyngeal carcinoma (NPC) metastasis, and is utilized as a reference standard for nitrosamine impurity analysis in pharmaceutical development [1].

Why Substituting N,N'-Dinitrosopiperazine with Other Nitrosamines Compromises Research Validity


The selection of N,N'-Dinitrosopiperazine (DNP) over seemingly similar cyclic or acyclic N-nitrosamines cannot be made based on structural class alone. DNP exhibits distinct carcinogenic potency, organ-specific tropism, and unique metabolic pathways compared to compounds like N-nitrosopiperazine (NPZ), N-nitrosodimethylamine (NDMA), or N-nitrosopyrrolidine (NPYR) [1]. Its dual N-nitroso groups confer a unique capacity to act as a direct nitrosating agent , and its cellular signaling effects, such as LYRIC phosphorylation, are not generalizable across the nitrosamine class. Consequently, substituting DNP with another nitrosamine can fundamentally alter experimental outcomes in carcinogenesis, metastasis, and genotoxicity studies, rendering data non-comparable across models.

Quantitative Evidence Differentiating N,N'-Dinitrosopiperazine from Closest Nitrosamine Analogs


TD50 Carcinogenic Potency: DNPZ is 2.4-Fold Less Potent than NPZ and 5.3-Fold More Potent than NPYR in Rodent Models

The carcinogenic potency of N,N'-Dinitrosopiperazine (DNPZ), as measured by the standardized TD50 value, is quantified at 3.6 mg/kg/day in mice [1]. This positions DNPZ at an intermediate potency level within its structural class. It is 2.4-fold less potent than its mononitroso analog, N-nitrosopiperazine (NPZ), which has a TD50 of 8.78 mg/kg/day in rats [2]. Conversely, DNPZ is 5.3-fold more potent than the structurally related cyclic nitrosamine, N-nitrosopyrrolidine (NPYR), which has a TD50 of 0.679 mg/kg/day in mice [3].

Carcinogenicity Toxicology Risk Assessment

Unique Urinary Metabolite Profile: DNPZ Exclusively Generates NHEG as a Major Biomarker

Comparative metabolic studies in Sprague-Dawley rats reveal a key differentiator in the urinary excretion profile of N,N'-Dinitrosopiperazine (DNPZ) versus its mononitroso analog N-mononitrosopiperazine (NPz). Following oral administration of 50 µg/rat, DNPZ undergoes extensive metabolism to yield N-nitroso(2-hydroxyethyl)glycine (NHEG) as the predominant urinary metabolite, representing 20.2% of the administered dose [1]. In stark contrast, the metabolite NHEG is not detected in the urine of rats treated with NPz [1].

Metabolism Biomarker Excretion

Organ-Specific Carcinogenesis: DNPZ Targets Nasopharyngeal Epithelium, Unlike Hepatic- or Esophageal-Targeting Analogs

N,N'-Dinitrosopiperazine (DNP) exhibits a pronounced and well-documented organotropism for the nasopharyngeal epithelium, a specificity not shared by most other nitrosamines [1]. This is in direct contrast to N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which predominantly induce liver tumors, and N-nitrosopiperidine (NPIP), which induces esophageal tumors [2]. The unique targeting of the nasopharynx by DNP is a critical functional differentiator for its use in disease-specific research models.

Organotropism Carcinogenesis Nasopharyngeal Carcinoma

In Vitro Mutagenicity Ranking: DNPZ is 15-Fold More Mutagenic than its Nitramine Analog

In a comparative in vitro toxicity assessment using the Salmonella typhimurium mutagenicity assay (Ames test) with S9 hepatic microsomal activation, N,N'-Dinitrosopiperazine (1,4-dinitrosopiperazine) demonstrated a defined rank order of potency relative to structurally related compounds [1]. The compound was found to be mutagenic, while its close relative, 1-nitrosopiperazine, was not [1]. Furthermore, the study determined that the broader class of N-nitrosamines was approximately 15-fold more mutagenic than their corresponding N-nitramine analogues [1].

Mutagenicity Genotoxicity In Vitro Toxicology

Distinct Molecular Signaling: DNPZ Induces LYRIC Phosphorylation at Serine 568 to Promote NPC Metastasis

Quantitative phosphoproteomics has identified a unique signaling mechanism for N,N'-Dinitrosopiperazine (DNP) that is not a known function of other nitrosamines [1]. DNP specifically induces the phosphorylation of lysine-rich CEACAM1 co-isolated protein (LYRIC) at serine 568 [1]. This specific post-translational modification was shown to be both necessary and sufficient for DNP-mediated cell motility and invasion in NPC cell lines, and its abrogation via mutation of the serine 568 site abolishes this effect [1]. The expression of phosphorylated-LYRIC at serine 568 is also significantly increased in DNP-induced metastatic tumors in vivo [1].

Phosphoproteomics Signal Transduction Metastasis

Validated Research Applications and Industrial Use Cases for N,N'-Dinitrosopiperazine


Nasopharyngeal Carcinoma (NPC) Metastasis Model Development

Researchers seeking to establish a chemically induced model of NPC metastasis should prioritize N,N'-Dinitrosopiperazine (DNP) due to its demonstrated organotropism for nasopharyngeal epithelium [1]. The compound's ability to promote metastasis in vivo, as verified in nude mouse models, and its defined mechanism of inducing LYRIC phosphorylation at serine 568, provides a tractable and specific system for studying NPC progression and testing anti-metastatic therapies [1].

Nitrosamine Impurity Reference Standard for Pharmaceutical Analysis

Analytical laboratories engaged in method development and validation for nitrosamine impurity control, particularly for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), require a highly characterized reference material [2]. N,N'-Dinitrosopiperazine (DNP) serves as an essential standard for establishing detection limits and quantifying trace nitroso impurities, enabling compliance with FDA and EMA safety guidelines [2].

Biomonitoring of N-Nitrosamine Exposure via Urinary Metabolite Analysis

For studies involving the biomonitoring of exposure to piperazine-derived N-nitrosamines, the analysis of urinary metabolites is a non-invasive approach. The exclusive formation and urinary excretion of N-nitroso(2-hydroxyethyl)glycine (NHEG) as a major metabolite (20.2% of an administered dose) following DNP exposure [3] provides a specific biomarker that can be used to differentiate DNP exposure from exposure to other nitrosamines like N-mononitrosopiperazine, which does not produce this metabolite [3].

Comparative Genotoxicity and Mutagenicity Screening

In screening programs designed to assess the genotoxic potential of environmental or process-derived contaminants, the use of N,N'-Dinitrosopiperazine (DNP) as a reference compound is justified by its established rank order in validated in vitro assays [4]. Its positive mutagenic response in the Ames test with metabolic activation, contrasted with the non-mutagenic profile of its close analog 1-nitrosopiperazine [4], makes it a valuable control for studies investigating the structural features that confer mutagenic activity within cyclic N-nitroso compounds.

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